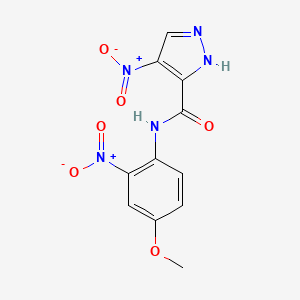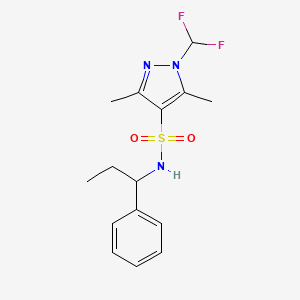![molecular formula C21H27BrN2O2 B10941894 3-[(4-bromophenoxy)methyl]-N-[1-(diethylamino)propan-2-yl]benzamide](/img/structure/B10941894.png)
3-[(4-bromophenoxy)methyl]-N-[1-(diethylamino)propan-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Bromophenoxy)methyl]-N-[1-(diethylamino)propan-2-yl]benzamide is a synthetic organic compound with the molecular formula C21H27BrN2O2 It is characterized by the presence of a bromophenoxy group, a diethylamino group, and a benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-bromophenoxy)methyl]-N-[1-(diethylamino)propan-2-yl]benzamide typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The reaction begins with the bromination of phenol to form 4-bromophenol. This is followed by the reaction of 4-bromophenol with formaldehyde to yield 4-bromophenoxymethyl alcohol.
Amidation Reaction: The 4-bromophenoxymethyl alcohol is then reacted with benzoyl chloride in the presence of a base to form the benzamide intermediate.
Introduction of the Diethylamino Group: The final step involves the reaction of the benzamide intermediate with 1-(diethylamino)propan-2-amine under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
3-[(4-Bromophenoxy)methyl]-N-[1-(diethylamino)propan-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is utilized in the synthesis of novel materials with specific properties, such as polymers and coatings.
Industrial Applications: The compound finds use in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
3-[(4-ブロモフェノキシ)メチル]-N-[1-(ジエチルアミノ)プロパン-2-イル]ベンズアミドの作用機序は、受容体や酵素などの特定の分子標的との相互作用を伴います。ブロモフェノキシ基は疎水性ポケットへの結合を促進し、ジエチルアミノ基は極性または荷電残基と相互作用する可能性があります。この化合物は、その標的の活性を調節し、様々な生物学的効果をもたらす可能性があります。
類似化合物:
- 3-[(4-クロロフェノキシ)メチル]-N-[1-(ジエチルアミノ)プロパン-2-イル]ベンズアミド
- 3-[(4-フルオロフェノキシ)メチル]-N-[1-(ジエチルアミノ)プロパン-2-イル]ベンズアミド
- 3-[(4-メチルフェノキシ)メチル]-N-[1-(ジエチルアミノ)プロパン-2-イル]ベンズアミド
比較:
- 独自性: 3-[(4-ブロモフェノキシ)メチル]-N-[1-(ジエチルアミノ)プロパン-2-イル]ベンズアミドに存在する臭素原子は、クロロ、フルオロ、およびメチル類似体と比較して、独特の反応性と結合特性を付与します。臭素の大きさと異なる電子特性は、化合物の相互作用と反応性に影響を与える可能性があります。
- 反応性: 臭素原子は、塩素、フッ素、またはメチル基ではあまり好ましくない可能性のある特定の置換反応に関与することができます。
類似化合物との比較
- 3-[(4-Chlorophenoxy)methyl]-N-[1-(diethylamino)propan-2-yl]benzamide
- 3-[(4-Fluorophenoxy)methyl]-N-[1-(diethylamino)propan-2-yl]benzamide
- 3-[(4-Methylphenoxy)methyl]-N-[1-(diethylamino)propan-2-yl]benzamide
Comparison:
- Uniqueness: The presence of the bromine atom in 3-[(4-bromophenoxy)methyl]-N-[1-(diethylamino)propan-2-yl]benzamide imparts unique reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. Bromine’s larger size and different electronic properties can influence the compound’s interactions and reactivity.
- Reactivity: The bromine atom can participate in specific substitution reactions that may not be as favorable with chlorine, fluorine, or methyl groups.
特性
分子式 |
C21H27BrN2O2 |
|---|---|
分子量 |
419.4 g/mol |
IUPAC名 |
3-[(4-bromophenoxy)methyl]-N-[1-(diethylamino)propan-2-yl]benzamide |
InChI |
InChI=1S/C21H27BrN2O2/c1-4-24(5-2)14-16(3)23-21(25)18-8-6-7-17(13-18)15-26-20-11-9-19(22)10-12-20/h6-13,16H,4-5,14-15H2,1-3H3,(H,23,25) |
InChIキー |
XLLRXJJWTMYBJH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(C)NC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B10941812.png)
![N-cyclohexyl-3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-methylpropanamide](/img/structure/B10941821.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941826.png)
![N-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10941834.png)

![(3aR,7aS)-2-[4-(pyridin-4-ylmethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10941842.png)
![1-[4-(3-Fluorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one](/img/structure/B10941848.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B10941863.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941865.png)
![ethyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10941867.png)

![1-ethyl-N-[4-(1H-indol-1-yl)phenyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941884.png)
![1-[(2-fluorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10941888.png)
![methyl 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10941890.png)
